2-Bromo-6-fluoro-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBPCRXRKMIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Nitropyridine
Established Synthetic Routes
The established synthetic routes are designed to precisely install the bromo, fluoro, and nitro substituents onto the pyridine (B92270) ring in the correct orientation. The choice of strategy is often dictated by the reactivity and directing effects of the substituents already present on the starting material.
This synthetic strategy begins with a pyridine ring that already contains the fluoro and nitro groups. The key step is the regioselective introduction of a bromine atom at the C-2 position. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution, making the choice of brominating agent and reaction conditions crucial for a successful transformation.
Phosphoryl bromide (POBr₃), also referred to as tribromo oxygen phosphorus, is a potent reagent for converting hydroxyl groups on heterocyclic rings into bromine atoms. In this approach, a suitable precursor such as 6-fluoro-3-nitro-2-hydroxypyridine (or its tautomer, 6-fluoro-3-nitropyridin-2-one) is treated with POBr₃, often at elevated temperatures.
This method is exemplified in the synthesis of related brominated nitropyridine compounds. For instance, the conversion of 2-hydroxyl-5-nitro-6-picoline to 2-bromo-6-methyl-5-nitro pyridine is achieved with high efficiency using POBr₃ in acetonitrile (B52724) at temperatures between 110–130°C. google.com This reaction demonstrates the effectiveness of POBr₃ in replacing a hydroxyl group with a bromine atom on a substituted pyridine ring, a strategy directly applicable to the synthesis of 2-Bromo-6-fluoro-3-nitropyridine. Phosphorus(V) bromide (PBr₅) is another powerful brominating agent that can yield POBr₃ upon contact with moisture and is used in similar transformations. manac-inc.co.jp
Table 1: Example of POBr₃ Mediated Bromination on a Pyridine Derivative
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-hydroxyl-5-nitro-6-picoline | Phosphoryl Bromide (POBr₃) | Acetonitrile, 110–130°C, 3h | 2-bromo-6-methyl-5-nitro pyridine | 92.8 |
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heterocyclic compounds, as well as for radical substitution at allylic and benzylic positions. wikipedia.orgcommonorganicchemistry.com For aromatic substrates, NBS is particularly effective on electron-rich systems such as phenols and anilines. wikipedia.orgcommonorganicchemistry.com
The synthesis of this compound via this method would likely involve the direct electrophilic bromination of a 6-fluoro-3-nitropyridine precursor. However, the pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the presence of the nitro group, making direct electrophilic substitution challenging. While NBS is a potent source of electrophilic bromine, its success in this specific transformation would heavily depend on overcoming the deactivated nature of the substrate ring. Using a solvent like dimethylformamide (DMF) can sometimes enhance para-selectivity in the bromination of aromatic compounds with NBS. wikipedia.org The reaction typically proceeds by providing a low, steady concentration of Br₂, which can help avoid side reactions. masterorganicchemistry.com
Table 2: General Conditions for NBS Aromatic Bromination
| Substrate Type | Reagent | Typical Conditions | Reaction Type | Reference |
|---|---|---|---|---|
| Electron-rich aromatics (phenols, anilines) | N-Bromosuccinimide (NBS) | Acetonitrile or DMF, Room Temperature | Electrophilic Aromatic Substitution | wikipedia.orgnih.gov |
| Activated aromatic compounds | N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Regioselective Electrophilic Bromination | organic-chemistry.org |
An alternative and often more feasible approach involves introducing the fluorine atom onto a bromonitropyridine scaffold. This strategy typically starts with a readily available precursor like 2,6-dibromo-3-nitropyridine (B1296604). The key step is the selective replacement of one of the bromine atoms with fluorine.
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, transforming a primary aromatic amine into an aryl fluoride (B91410). wikipedia.org This process occurs via the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgresearchgate.net To synthesize this compound using this method, a precursor such as 2-bromo-6-amino-3-nitropyridine would be required.
Innovations to the traditional Balz-Schiemann reaction have led to improved yields and safer protocols. These "improved" methods include:
Alternative Counterions : Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborates can lead to better yields for certain substrates. wikipedia.org
In Situ Diazotization in HF : A highly effective modification involves conducting the diazotization with sodium nitrite (B80452) directly in anhydrous or liquid hydrogen fluoride. google.comwikipedia.org This method generates the aryl fluoride without the need to isolate the often unstable diazonium salt intermediate.
Use of Ionic Liquids : Performing the decomposition of the diazonium salt in an ionic liquid can lower the required reaction temperature and improve safety, offering a "greener" alternative. researchgate.netresearchgate.net
A relevant patented procedure describes the conversion of 3-amino-2-bromo-6-picoline to 2-bromo-3-fluoro-6-picoline by dissolving the amine in anhydrous hydrogen fluoride, followed by the addition of sodium nitrite at low temperatures, resulting in an 85.1% yield. google.com
Table 3: Example of an Improved Balz-Schiemann Reaction
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-amino-2-bromo-6-picoline | 1. Anhydrous Hydrogen Fluoride (HF) 2. Sodium Nitrite (NaNO₂) | Low temperature for diazotization | 2-bromo-3-fluoro-6-picoline | 85.1 | google.com |
Halogen exchange (Halex) reactions are a powerful method for introducing fluorine into aromatic rings by nucleophilic aromatic substitution. This process typically involves replacing a chlorine or bromine atom with fluorine using a fluoride salt. For the synthesis of this compound, a suitable precursor would be 2,6-dibromo-3-nitropyridine or 2-bromo-6-chloro-3-nitropyridine.
The reaction is driven by a strong activating group (like the nitro group) positioned ortho or para to the leaving halogen. Key components of this reaction include:
Fluoride Source : Alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF) are commonly used. chemicalbook.com
Solvent : High-boiling, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), or dimethylformamide (DMF) are required to dissolve the fluoride salt and facilitate the substitution.
Phase-Transfer Catalyst : Catalysts like 18-crown-6 can be added to enhance the solubility and reactivity of the fluoride salt, particularly when using KF. chemicalbook.com
A direct precedent for this method is the synthesis of 2-bromo-6-fluoropyridine (B132718) from 2,6-dibromopyridine (B144722) using potassium fluoride and 18-crown-6 at 190°C under vacuum, where the product is distilled off as it forms. chemicalbook.com This demonstrates the viability of selectively replacing one bromine atom in the presence of another on the pyridine ring.
Table 4: Example of Halogen Exchange Fluorination on a Dibromopyridine
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,6-dibromopyridine | Potassium Fluoride (KF), 18-crown-6 | 190°C, 200 mbar vacuum | 2-bromo-6-fluoropyridine | chemicalbook.com |
Nitration of Bromo-Fluoropyridine Precursors
The synthesis of this compound is often achieved through the nitration of a 2-bromo-6-fluoropyridine precursor. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
A common precursor for this synthesis is 2-bromo-6-fluoropyridine. The nitration of this precursor yields this compound. The reaction conditions, such as temperature and the choice of nitrating agent, can significantly influence the yield and selectivity of the reaction. For instance, aprotic nitration of 2,6-dihalopyridines using NO2+BF4- in acetonitrile has been shown to result in predominant C-nitration epa.gov.
Chemo- and Regioselectivity in Synthesis
Directing Effects of Substituents (Bromine, Fluorine, Nitro Group)
The chemo- and regioselectivity of the nitration reaction are governed by the directing effects of the substituents already present on the pyridine ring. In the case of 2-bromo-6-fluoropyridine, the bromine and fluorine atoms are deactivating groups, meaning they make the ring less reactive towards electrophilic substitution. However, they are also ortho-, para-directing.
The pyridine nitrogen itself is a strong deactivating group and directs incoming electrophiles to the meta-position (C3 and C5). The combined directing effects of the halogens and the ring nitrogen determine the position of nitration. The nitro group, once introduced, is a strong deactivating and meta-directing group, which can influence subsequent reactions if any were to be performed.
The presence of both a bromine and a fluorine atom on the pyridine ring influences the position of nitration. Halogens are generally ortho, para-directing in electrophilic aromatic substitution. However, the strong electron-withdrawing nature of the pyridine nitrogen deactivates the ring, particularly at the ortho and para positions relative to the nitrogen, making the meta positions (C3 and C5) more favorable for electrophilic attack. The interplay of these electronic effects ultimately favors the introduction of the nitro group at the 3-position.
Control of Reaction Conditions for Selectivity
Controlling the reaction conditions is crucial for achieving high selectivity in the synthesis of this compound. Factors such as the choice of solvent, temperature, and the nature of the nitrating agent can all impact the outcome of the reaction. For example, the use of aprotic solvents like acetonitrile can favor C-nitration over N-nitration epa.gov. The temperature of the reaction must also be carefully controlled to prevent side reactions and decomposition of the product.
Recent research has explored various methods to enhance the selectivity of nitration on the pyridine ring. One approach involves the use of a directing group, such as an N-sulfonyl group, to selectively nitrate the C3 position of 2-aminopyridines rsc.org. Another strategy employs a dearomatization-rearomatization sequence for the highly regioselective meta-nitration of pyridines acs.org.
Green Chemistry Approaches in this compound Synthesis
Sustainable Reagents and Solvents
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, this involves exploring the use of sustainable reagents and solvents. Traditional nitration methods often use harsh and corrosive acids, which generate significant amounts of waste.
Green chemistry approaches aim to replace these hazardous reagents with more benign alternatives. For instance, research is ongoing to develop solid acid catalysts or milder nitrating agents that can be easily recovered and reused. The choice of solvent is also a key consideration in green chemistry nih.gov. Ideally, the reaction should be carried out in a solvent that is non-toxic, biodegradable, and easily recyclable. Water is often considered an ideal green solvent, but its use in nitration reactions can be challenging due to the water-sensitive nature of some nitrating agents.
Atom Economy Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product . A reaction with high atom economy is one that generates minimal waste.
In the synthesis of this compound, the atom economy can be calculated by considering the molecular weights of the reactants and the desired product. The goal of green chemistry is to design synthetic routes that maximize atom economy, thereby minimizing the production of byproducts and waste. This can be achieved through the use of catalytic reactions and addition reactions, which are inherently more atom-economical than substitution and elimination reactions rsc.org. While the nitration of 2-bromo-6-fluoropyridine is a substitution reaction, efforts can be made to optimize the process to reduce waste, for example, by regenerating and reusing the acid catalysts.
Industrial Scale-Up and Process Optimization
Yield Enhancement Strategies
One common approach to yield enhancement is the systematic optimization of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants. For instance, in the synthesis of related bromo-fluoro compounds, precise control over the reaction temperature during bromination and fluorination steps is crucial to prevent the formation of side products. Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effects of multiple variables on the reaction yield and to identify the optimal set of conditions.
Purification methods also play a significant role in the final isolated yield of the product. The development of efficient and scalable purification techniques, such as crystallization or distillation, is essential to minimize product loss during the isolation and purification stages.
| Strategy | Description | Potential Impact on Yield |
| Optimization of Reaction Conditions | Systematic adjustment of temperature, pressure, and reactant ratios. | Can significantly improve conversion of starting materials and reduce by-product formation. |
| Catalyst Selection | Use of appropriate catalysts to enhance reaction rate and selectivity. | Increases the rate of the desired reaction, leading to higher product formation in a shorter time. |
| Advanced Process Control | Implementation of real-time monitoring and control of reaction parameters. | Ensures consistent reaction conditions, minimizing batch-to-batch variability and maximizing yield. |
| Efficient Purification Methods | Development of scalable and high-recovery purification processes. | Minimizes loss of product during isolation and purification, increasing the final isolated yield. |
Process Efficiency and Cost-Effectiveness
In addition to yield enhancement, improving process efficiency and cost-effectiveness is a critical aspect of the industrial-scale production of this compound. This involves a holistic assessment of the entire manufacturing process, from raw material sourcing to waste management.
A key metric for evaluating process efficiency is atom economy , which measures the extent to which the atoms of the reactants are incorporated into the final product. Synthetic routes with high atom economy are preferred as they generate less waste and are more environmentally friendly. Process chemists often strive to design synthetic pathways that maximize atom economy by, for example, using addition reactions instead of substitution reactions where possible.
Solvent selection and recycling are also crucial for improving process efficiency and reducing costs. Solvents can account for a significant portion of the raw material costs and also contribute to the environmental impact of the process. The ideal solvent should be inexpensive, non-toxic, and easily recyclable. The development of solvent recovery and recycling systems is therefore a key aspect of green chemistry and sustainable manufacturing.
Finally, waste reduction and management are integral to a cost-effective and environmentally responsible manufacturing process. This includes minimizing the formation of by-products through reaction optimization, as well as developing effective methods for treating and disposing of any waste that is generated.
| Parameter | Optimization Strategy | Impact on Cost-Effectiveness |
| Raw Material Costs | Sourcing from competitive suppliers; developing synthetic routes that utilize cheaper starting materials. | Directly reduces the cost of goods sold. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Reduces waste and the cost of raw materials. |
| Energy Consumption | Optimizing reaction conditions to minimize heating and cooling requirements; using energy-efficient equipment. | Lowers utility costs and reduces the carbon footprint. |
| Solvent Usage | Selecting cheaper and recyclable solvents; implementing solvent recovery and recycling systems. | Reduces raw material costs and waste disposal costs. |
| Waste Management | Minimizing by-product formation; developing efficient waste treatment processes. | Reduces disposal costs and potential environmental liabilities. |
Reactivity and Reaction Mechanisms of 2 Bromo 6 Fluoro 3 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring in 2-bromo-6-fluoro-3-nitropyridine is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing nitro group. This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms.
Displacement of Bromine
The bromine atom at the C2 position is often the more reactive site for nucleophilic attack. This is attributed to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, which stabilize the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide.
For instance, the reaction with amines proceeds efficiently to yield 2-amino-6-fluoro-3-nitropyridine derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the addition of a base to deprotonate the incoming amine nucleophile.
| Nucleophile | Reagent/Conditions | Product | Yield (%) |
| Benzylamine | Na2CO3, TPGS-750-M/H2O | 2-(Benzylamino)-6-fluoro-3-nitropyridine | High |
| Ammonia | Aqueous ammonia, DMSO | 2-Amino-6-fluoro-3-nitropyridine | Good |
Displacement of Fluorine
While the bromine at C2 is generally more labile, the fluorine atom at the C6 position can also be displaced under certain conditions. The reactivity of the C6 position is enhanced by the para-relationship to the electron-withdrawing nitro group. The choice of nucleophile and reaction conditions can influence the selectivity of the substitution. For example, harder nucleophiles may favor the displacement of the more electronegative fluorine atom.
In some cases, forcing conditions, such as higher temperatures or the use of stronger nucleophiles, may be required to achieve substitution at the C6 position, especially if the C2 position has already been functionalized.
| Nucleophile | Reagent/Conditions | Product | Yield (%) |
| Sodium methoxide | Methanol, reflux | 6-Methoxy-2-bromo-3-nitropyridine | Moderate |
Regioselectivity in SNAr Reactions
The regioselectivity of SNAr reactions on this compound is a critical aspect of its synthetic utility, and it is governed by a combination of electronic and steric factors.
The primary driving force for the regioselectivity is the electronic activation provided by the nitro group. The nitro group, being a powerful electron-withdrawing group, significantly acidifies the protons on the pyridine ring and activates the positions ortho and para to it for nucleophilic attack. In this compound, the C2 and C6 positions are both activated. The C2 position is ortho to the nitro group, and the C6 position is para. The cumulative electron-withdrawing influence of the nitro group and the ring nitrogen makes the C2 position particularly electron-deficient and thus more susceptible to nucleophilic attack.
Steric hindrance can also play a significant role in determining the site of nucleophilic attack. researchgate.netrsc.org While the electronic effects strongly favor substitution at the C2 position, a bulky nucleophile may experience greater steric repulsion at this position due to the adjacent nitro group. In such cases, the nucleophile might preferentially attack the less sterically encumbered C6 position. However, for many common nucleophiles, the electronic activation at C2 outweighs the steric considerations, leading to selective displacement of the bromine atom. researchgate.netrsc.org
Cross-Coupling Reactions
Beyond SNAr reactions, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. soton.ac.ukresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine ring.
The bromine atom at the C2 position is the typical site for oxidative addition to the palladium catalyst, initiating the catalytic cycle. The Sonogashira coupling, which forms a carbon-carbon bond between an sp-hybridized carbon (from a terminal alkyne) and an sp2-hybridized carbon (of the pyridine ring), is a noteworthy example. This reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
Another important cross-coupling reaction is the Suzuki-Miyaura coupling, which involves the reaction of the bromopyridine with an organoboron compound. nih.govbeilstein-journals.org This method is widely used for the formation of biaryl structures. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh3)4, CuI, Et3N, THF | 2-Alkynyl-6-fluoro-3-nitropyridines |
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4, Dioxane/H2O | 6-Fluoro-3-nitro-2-phenylpyridine |
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a diverse array of substituted pyridines with potential applications in medicinal chemistry and materials science.
Palladium-Catalyzed Coupling Reactions
The presence of a bromine atom on the pyridine ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the case of this compound, the bromine atom at the 2-position readily participates in this reaction.
This reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. The reaction of this compound with various aryl or heteroaryl boronic acids or their esters allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring. The choice of catalyst, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Phenyl-6-fluoro-3-nitropyridine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-(4-Methoxyphenyl)-6-fluoro-3-nitropyridine |
| Pyrimidin-5-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 2-(Pyrimidin-5-yl)-6-fluoro-3-nitropyridine |
Heck Reaction
The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. While less commonly reported for this compound compared to other coupling reactions, the principle remains applicable. The reaction would involve the palladium-catalyzed addition of the pyridine ring to a double bond, leading to the formation of a substituted alkene. The regioselectivity and stereoselectivity of the addition are key aspects to consider in this transformation.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine. This compound serves as an effective substrate for this transformation, allowing for the introduction of an alkynyl group at the 2-position. This reaction is instrumental in the synthesis of various substituted pyridines with extended conjugation.
Table 2: Representative Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)-6-fluoro-3-nitropyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 2-((Trimethylsilyl)ethynyl)-6-fluoro-3-nitropyridine |
Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide with an amine. For this compound, this reaction provides a direct route to introduce a variety of amino groups at the 2-position of the pyridine ring. The choice of palladium catalyst and ligand is critical for the success of this reaction, with bulky electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.
Other Metal-Catalyzed Transformations
Beyond palladium, other transition metals can catalyze transformations involving this compound. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be employed to form carbon-oxygen or carbon-nitrogen bonds. While less prevalent than palladium-catalyzed methods, these alternative metal-catalyzed reactions can offer complementary reactivity and may be advantageous in specific synthetic contexts.
Transformations of the Nitro Group
The nitro group at the 3-position of this compound is a key functional handle that can be transformed into various other groups, most notably an amino group. The reduction of the nitro group is a common and crucial step in the synthesis of many biologically active molecules.
This reduction can be achieved using a variety of reagents and conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, is a widely used method. Chemical reducing agents can also be employed. For example, metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are effective for this transformation. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. The resulting 2-Bromo-6-fluoro-3-aminopyridine is a versatile intermediate for further functionalization, such as diazotization followed by substitution or acylation of the amino group.
Table 3: Common Methods for the Reduction of the Nitro Group in this compound
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Methanol | 2-Bromo-6-fluoro-3-aminopyridine |
| Fe, NH₄Cl | Ethanol/Water | 2-Bromo-6-fluoro-3-aminopyridine |
| SnCl₂·2H₂O | Ethanol | 2-Bromo-6-fluoro-3-aminopyridine |
Reduction to Amino Group
The transformation of the nitro group in this compound to an amino group is a synthetically valuable reaction, yielding 2-bromo-6-fluoropyridin-3-amine. This reduction can be achieved under various conditions, with catalytic hydrogenation being a common and efficient method. For instance, the reduction of similar nitro-containing pyridine compounds has been successfully carried out using catalysts like Raney nickel under a pressurized hydrogen environment. google.com This process typically involves dissolving the nitro compound in an organic solvent and exposing it to hydrogen gas at a pressure of around 40 psi. google.com The reaction proceeds to replace the nitro group with an amino group. google.com
Alternative reducing agents can also be employed. For other nitropyridine derivatives, reagents such as iron powder in the presence of an acid like hydrochloric acid or calcium chloride have proven effective for the reduction of the nitro group to an amine.
Table 1: Common Conditions for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₂/Raney Ni | 40 psi H₂, room temperature | 2-Bromo-6-fluoropyridin-3-amine |
Oxidative Transformations
The pyridine ring, particularly when substituted with electron-withdrawing groups, is generally resistant to oxidation. However, the functional groups attached to the ring can undergo oxidative transformations. In the case of this compound, the primary site for oxidation would theoretically be the nitrogen atom of the pyridine ring, which could lead to the formation of a pyridine N-oxide. This transformation typically requires strong oxidizing agents. While specific studies on the oxidation of this compound are not prevalent, the oxidation of the hydroxyl group to a ketone or aldehyde has been noted in the related compound 6-Bromo-2-nitropyridin-3-ol.
Nitro Group Rearrangements (Photoreactivity)
The photoreactivity of nitroaromatic compounds can lead to complex rearrangements and reactions. While specific photochemical studies on this compound are not widely documented, the general behavior of nitropyridines under UV irradiation suggests potential for such transformations. These reactions can involve rearrangements of the nitro group or interactions with other substituents on the ring.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution on the this compound ring is significantly influenced by the existing substituents. The reaction involves an electrophile attacking the electron-rich pyridine ring, leading to the substitution of a hydrogen atom. youtube.com
Deactivating Effects of Substituents
The pyridine ring is inherently less reactive towards EAS than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In this compound, this deactivation is further intensified by the presence of three strongly electron-withdrawing groups:
Nitro Group (-NO₂): This is a powerful deactivating group due to both inductive effects and resonance, withdrawing electron density from the ring and destabilizing the carbocation intermediate (the Wheland intermediate). libretexts.orglumenlearning.com
Bromo (-Br) and Fluoro (-F) Groups: Halogens are also deactivating groups primarily through their strong inductive electron-withdrawing effect, which outweighs their electron-donating resonance effect. pressbooks.pubmasterorganicchemistry.com
The cumulative effect of these three deactivating groups makes the pyridine ring in this compound highly electron-deficient and thus very unreactive towards electrophilic attack. libretexts.org Any EAS reaction would require harsh conditions and a highly reactive electrophile.
Directed Electrophilic Substitution
If an EAS reaction were to occur, the position of the incoming electrophile would be directed by the existing substituents:
Nitro Group (-NO₂): As a strong deactivating group, it is a meta-director. libretexts.org
Bromo (-Br) and Fluoro (-F) Groups: Halogens are ortho-, para-directors, despite being deactivating. pressbooks.pub
In a polysubstituted ring, the directing effect is typically controlled by the most activating group. masterorganicchemistry.com However, in this case, all substituents are deactivating. The directing effects of the groups are as follows:
The fluoro group at position 6 directs to the ortho (position 5) and para (position 3) positions.
The bromo group at position 2 directs to the ortho (position 3) and para (position 5) positions.
The nitro group at position 3 directs to the meta positions (positions 5).
Considering these directing effects, the most likely position for an electrophilic attack would be at C5, as it is ortho to the fluorine, para to the bromine, and meta to the nitro group. However, the extreme deactivation of the ring makes such reactions highly unfavorable.
Radical Reactions Involving this compound
Given the electron-deficient nature of the this compound ring, it is a potential candidate for radical substitution reactions, particularly nucleophilic radical substitutions. Reactions like the Minisci reaction, which involves the addition of a radical to an electron-deficient heteroaromatic ring, could be a viable pathway for functionalization. The bromine atom on the ring could also participate in radical processes, potentially undergoing homolytic cleavage under specific conditions, although this is less common than its role as a leaving group in nucleophilic aromatic substitutions.
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Effect on EAS | Directing Influence |
|---|---|---|
| -NO₂ | Strongly Deactivating | Meta |
| -F | Deactivating | Ortho, Para |
Computational and Theoretical Investigations of 2 Bromo 6 Fluoro 3 Nitropyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds like 2-bromo-6-fluoro-3-nitropyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are used to determine the molecule's optimized geometry and thermodynamic stability. ias.ac.in These calculations provide precise predictions of bond lengths and angles, which are crucial for understanding the steric and electronic environment of the pyridine (B92270) ring. The presence of three distinct substituents—bromo, fluoro, and nitro groups—creates a unique structural and electronic profile that can be accurately modeled.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |
|---|---|---|---|
| C2-Br | 1.89 | N1-C2-C3 | 120.5 |
| C6-F | 1.34 | C2-C3-N(O2) | 118.0 |
| C3-N(O2) | 1.48 | C5-C6-F | 119.5 |
| N1-C2 | 1.33 | C2-N1-C6 | 117.0 |
| C5-C6 | 1.38 | O-N-O | 124.0 |
Note: These values are illustrative, based on typical DFT results for similar halogenated nitropyridines.
Molecular orbital (MO) theory helps in understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. emerginginvestigators.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring, while the LUMO is anticipated to be localized on the highly electron-withdrawing nitro group and the associated π* system of the ring. A smaller HOMO-LUMO gap suggests higher reactivity, particularly towards nucleophiles.
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Indicates ionization potential and electron-donating capability. |
| LUMO | -3.2 | Indicates electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 4.3 | Correlates with chemical stability and reactivity. |
Note: These energy values are representative for nitropyridine derivatives and serve as an example.
Prediction of Reactivity and Selectivity
Theoretical methods are invaluable for predicting how and where a molecule will react. For this compound, these predictions are centered on its susceptibility to nucleophilic attack, a common reaction pathway for electron-deficient aromatic systems.
The distribution of electron density within the molecule is heavily influenced by its substituents. The fluorine, bromine, and nitro groups are all electron-withdrawing, leading to a significant polarization of the pyridine ring. The nitro group, in particular, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr) at positions ortho and para to it (the C2, C4, and C6 positions). stackexchange.com The fluorine and bromine atoms also contribute to this electron deficiency through a strong inductive effect.
Computational methods can quantify this effect by calculating the partial atomic charges on each atom. A Molecular Electrostatic Potential (MEP) map would visually confirm regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich). The carbon atoms attached to the halogens (C2 and C6) are expected to be highly electrophilic.
Table 3: Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (a.u.) |
|---|---|
| N1 (ring) | -0.45 |
| C2 | +0.35 |
| C3 | -0.10 |
| C4 | +0.05 |
| C5 | +0.02 |
| C6 | +0.40 |
| N (nitro) | +0.55 |
Note: Values are illustrative, demonstrating the expected charge distribution in a polysubstituted pyridine.
DFT calculations can be used to model the entire energy profile of a chemical reaction, including transition states and intermediates. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. The nitro group at the 3-position activates both the C2 and C6 positions for such an attack. stackexchange.com
Reaction pathway analysis would involve modeling the attack of a nucleophile at both C2 (displacing bromine) and C6 (displacing fluorine). By calculating the activation energies for both pathways, it is possible to predict the regioselectivity of the reaction. The outcome often depends on a balance between the stability of the intermediate Meisenheimer complex and the bond strength of the carbon-halogen bond being broken. Generally, the C-F bond is stronger than the C-Br bond, but the position ortho to the nitro group (C2) is highly activated electronically. stackexchange.com
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It uses substituent constants (sigma, σ) to quantify the electronic influence (inductive and resonance) of a group. While specific Hammett constants for the entire 2-bromo-6-fluoro-3-nitropyridinyl system are not defined, the constants for the individual substituents are well-known.
Table 4: Standard Hammett Sigma (σ) Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
|---|---|---|
| -F | +0.34 | +0.06 |
| -Br | +0.39 | +0.23 |
| -NO₂ | +0.71 | +0.78 |
Source: Standard tabulated Hammett constant values.
These constants help rationalize the profound electron-withdrawing effects that make the pyridine ring of this compound highly susceptible to nucleophilic attack.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds. While specific computational studies directly investigating the mechanistic pathways of this compound are not extensively available in the current literature, a wealth of theoretical work on analogous substituted nitropyridines and other nitroaromatic systems allows for significant mechanistic insights to be inferred. These studies consistently focus on nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic rings, such as the one in this compound.
The presence of a strongly electron-withdrawing nitro group (-NO₂) is known to significantly activate the pyridine ring towards nucleophilic attack. Computational studies on similar nitroaromatic compounds have shown that such reactions can proceed through either a classical two-step SNAr mechanism, involving a Meisenheimer intermediate, or a concerted SNAr (cSNAr) mechanism where bond formation and bond breaking occur in a single transition state. The preferred pathway is highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.
Theoretical investigations into nucleophilic aromatic substitution reactions of halonitrobenzenes and halonitropyridines have provided detailed energy profiles for these pathways. For instance, the reaction of a nucleophile with a substrate like this compound would likely involve the initial attack at the carbon atom bearing a halogen. The high electronegativity of the fluorine and bromine atoms, coupled with the strong electron-withdrawing effect of the nitro group, creates significant electrophilic centers at the C2 and C6 positions.
Computational models of related systems suggest that the reaction mechanism can be finely tuned by the substituents. For example, in many SNAr reactions of nitroaromatic compounds, a stepwise mechanism is favored due to the stabilization of the anionic Meisenheimer intermediate by the electron-withdrawing groups. However, extensive computational work has also predicted that one-step, or "concerted," SNAr pathways are also plausible, particularly with certain nucleophiles and leaving groups.
To illustrate the type of data generated from such computational investigations, the following tables provide hypothetical but representative energetic data for the nucleophilic substitution on a generic halonitropyridine, based on values reported in computational studies of similar systems.
Table 1: Calculated Relative Energies (in kcal/mol) for a Stepwise SNAr Mechanism
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.8 |
| Meisenheimer Intermediate | -5.2 |
| Transition State 2 (TS2) | +12.3 |
| Products | -10.5 |
This table illustrates a typical energy profile for a two-step SNAr reaction, showing the activation energies for the formation and breakdown of the Meisenheimer intermediate.
Table 2: Calculated Relative Energies (in kcal/mol) for a Concerted SNAr (cSNAr) Mechanism
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | +20.9 |
| Products | -10.5 |
This table depicts a concerted pathway where the reaction proceeds through a single transition state without the formation of a stable intermediate.
The choice between these mechanistic pathways is a subject of ongoing computational research. Factors such as the solvent, the nature of the nucleophile, and the specific halogen being displaced (bromine vs. fluorine) would all influence the relative energies of the transition states and any intermediates, thereby determining the operative mechanism for this compound. While definitive computational studies on this specific molecule are awaited, the existing theoretical framework for SNAr reactions on nitroaromatic systems provides a robust foundation for understanding its chemical reactivity.
Insufficient Information to Generate Article
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The investigation sought to find detailed research findings and synthetic applications for "this compound" (CAS 1639977-00-6) in the following areas:
Synthetic Utility and Advanced Applications of 2 Bromo 6 Fluoro 3 Nitropyridine
Precursor for Biologically Active Scaffolds
Building Blocks for Anticancer Agents (e.g., ABT-751)
The utility of 2-bromo-6-fluoro-3-nitropyridine as a versatile building block extends to the synthesis of pharmacologically active molecules, including precursors for anticancer agents. While a direct synthetic route to the sulfonamide anticancer agent ABT-751 (E7010) from this compound is not explicitly detailed in the reviewed literature, the structural motifs present in this pyridine (B92270) derivative are highly relevant to the synthesis of analogous compounds. ABT-751 is a well-known tubulin-binding antimitotic compound that inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis. medchemexpress.comaacrjournals.org Its core structure is N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide. aacrjournals.org
The synthesis of such sulfonamide-based anticancer agents often involves the strategic functionalization of a substituted pyridine core. nih.govrug.nlnih.gov For instance, the synthesis of quinoline-5-sulfonamides involves the reaction of an appropriate amine with a sulfonyl chloride derivative. mdpi.com In the context of this compound, the bromo and fluoro groups serve as reactive handles for nucleophilic substitution, while the nitro group can be reduced to an amino group, which is a key functionality in the core structure of ABT-751 and its analogues. nih.govtandfonline.com
The general synthetic strategy towards compounds like ABT-751 often involves the coupling of a substituted aminopyridine with a sulfonyl chloride. The this compound scaffold provides a pathway to the necessary 2-amino-3-nitropyridine (B1266227) intermediate, which can then be elaborated further. The reactivity of the bromo and fluoro substituents allows for the introduction of various side chains, a common strategy in the development of new anticancer agents to optimize activity and pharmacokinetic properties. mdpi.com
Development of Novel Functional Materials
The highly functionalized nature of this compound makes it an attractive starting material for the development of novel functional materials. The presence of electron-withdrawing nitro and fluoro groups, along with a displaceable bromo group on the pyridine ring, allows for the tuning of electronic and photophysical properties, which is crucial for applications in materials science.
Electronic Materials
Substituted nitropyridines are explored as components in organic electronic materials due to their electron-deficient nature, which can facilitate electron transport. nih.gov While specific research on this compound in electronic devices is not extensively documented, related compounds are utilized in the development of materials for Organic Light Emitting Diodes (OLEDs). bohrium.comchemscene.com The pyridine core, when appropriately functionalized, can act as a ligand in organometallic complexes used as phosphorescent dopants in the emissive layer of OLEDs. bohrium.com The bromo and fluoro groups on this compound offer synthetic handles to introduce chromophoric or charge-transporting moieties, potentially leading to new materials for OLEDs or other organic electronic applications.
Optical Materials
The field of optical materials, particularly organic dyes for applications such as dye-sensitized solar cells (DSSCs), often utilizes highly conjugated systems derived from heterocyclic cores. researchgate.netresearchgate.net The functional groups on this compound allow for its incorporation into larger, conjugated structures with tailored absorption and emission properties. For example, the Suzuki or Stille coupling of the bromo position can extend the π-system of the molecule, a common strategy in the design of organic dyes. nih.govnih.gov The electron-withdrawing nitro group can also influence the intramolecular charge transfer characteristics of the resulting dye, which is a critical factor for efficient charge separation in DSSCs. While direct application of this compound in this area is not yet reported, its potential as a precursor for novel optical materials is significant.
Strategies for Further Functionalization
The synthetic versatility of this compound is primarily dictated by the differential reactivity of its substituent groups, which allows for selective chemical transformations.
Site-Selective Derivatization
The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The positions ortho and para to the nitro group are particularly activated. In this molecule, the bromo group at the 2-position and the fluoro group at the 6-position are both susceptible to nucleophilic attack. Generally, fluorine is a better leaving group than bromine in SNAr reactions on heteroaromatic rings. This differential reactivity can be exploited for site-selective derivatization.
For instance, reactions of 2-R-3-nitropyridines with sulfur nucleophiles have been shown to selectively substitute the nitro group. nih.govnih.gov In the case of 2-bromo-3-nitropyridine, nucleophilic attack can lead to substitution of the bromo group. bloomtechz.com The presence of both bromo and fluoro substituents in this compound suggests that selective substitution can be achieved by carefully controlling the reaction conditions and the nature of the nucleophile. This allows for the stepwise introduction of different functional groups at specific positions on the pyridine ring, enabling the synthesis of complex, highly substituted pyridine derivatives.
Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Nitropyridine derivatives have been successfully employed in MCRs to generate diverse heterocyclic scaffolds. buketov.edu.kztandfonline.comnih.govfigshare.comresearchgate.net For example, the reaction of 2-nitroacetophenone with a dicarbonyl compound, formaldehyde, and ammonium (B1175870) acetate (B1210297) leads to the formation of substituted 5-nitropyridines. tandfonline.comfigshare.com
While there are no specific reports on the use of this compound in MCRs, its structural features suggest its potential as a valuable component. The nitro group can participate in cyclization reactions, and the halo substituents can be retained for further post-MCR modifications. The development of MCRs involving this building block could provide rapid access to novel libraries of substituted pyridines for screening in drug discovery and materials science.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies
The synthesis of highly substituted pyridines is an area of intense research, with a drive to create modular and efficient methods that tolerate a wide range of functional groups. nih.gov Future efforts are likely to move beyond traditional multi-step sequences and focus on innovative strategies that offer improved yields and sustainability.
One promising approach is the use of cascade reactions, which combine multiple transformations into a single, seamless process. For instance, a method has been developed that involves a copper-catalyzed N-iminative cross-coupling, followed by an electrocyclization of the resulting 3-azatriene intermediate and subsequent air oxidation to yield highly substituted pyridines. nih.gov This strategy demonstrates excellent functional group tolerance and provides access to diverse substitution patterns in moderate to excellent yields (43–91%). nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, also represent a significant frontier. nih.gov The application of magnetic nanocatalysts in MCRs for pyridine (B92270) synthesis is particularly noteworthy due to the high surface-to-volume ratios and easy, magnetic recovery of the catalyst. nih.gov These methods streamline the synthetic process, reduce waste, and allow for the rapid assembly of complex molecular architectures from simple precursors.
Future research will likely focus on adapting these modular and convergent strategies for the specific synthesis of 2-Bromo-6-fluoro-3-nitropyridine and its analogues, aiming to improve efficiency over classical methods like the nitration of halogenated pyridines or nucleophilic substitution reactions. google.com
Advanced Mechanistic Investigations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For pyridine systems, which are prone to nucleophilic substitution, particularly at the C-2 and C-4 positions due to the electron-withdrawing effect of the ring nitrogen, detailed mechanistic studies are invaluable. nih.gov
Advanced investigations will likely employ a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the intricate pathways of reactions involving polysubstituted pyridines. For example, in the cascade synthesis of pyridines, further mechanistic studies of the relatively unexplored 3-azatriene intermediates are invited. nih.gov Understanding the electronics and sterics that govern the regioselectivity of nucleophilic additions to N-activated pyridines remains a key area of interest. researchgate.net
For a compound like this compound, mechanistic studies would focus on the interplay between the bromo, fluoro, and nitro substituents in directing reactions such as nucleophilic aromatic substitution. Investigating the relative lability of the bromine versus the fluorine atom under various nucleophilic conditions, and understanding how the strongly electron-withdrawing nitro group activates these positions, is fundamental to its controlled chemical manipulation.
Chemoinformatics and High-Throughput Screening in Pyridine Derivative Research
Chemoinformatics and high-throughput screening (HTS) have become indispensable tools in modern chemical and pharmaceutical research, enabling the rapid evaluation of vast numbers of compounds. ncsu.edu In the context of pyridine derivatives, these approaches are used to identify new compounds with desirable biological activities and to predict their properties. rsc.org
Key Roles of Chemoinformatics in Pyridine Research:
Compound Library Design and Selection: Computational tools are used to design and select subsets of pyridine derivatives from large virtual libraries for HTS campaigns, saving significant time and resources. ncsu.edu
Virtual High-Throughput Screening (vHTS): Before experimental screening, computational models can filter vast compound libraries to identify molecules with a higher probability of being active against a specific biological target. ncsu.edu
HTS Data Mining and Analysis: Chemoinformatics provides essential tools for standardizing, filtering, and analyzing the large datasets generated by HTS. ncsu.edu Machine learning algorithms, such as convolutional neural networks, can be applied to classify compounds as active or inactive based on screening results. ncsu.edu
Prediction of Biological Activity and Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to predict the biological effects or physicochemical properties of novel pyridine derivatives. researchgate.net This is particularly relevant for predicting the potential of pyridine compounds as inhibitors of enzymes like cholinesterases or kinases. nih.govacs.org
A recent study screened thirty-one pyridine derivatives for their ability to inhibit human H2S-synthesizing enzymes, using a combination of differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and other assays to identify weak inhibitors. researchgate.net Such studies highlight the importance of using complementary methodologies in screening campaigns to generate robust data for further computational analysis. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of pyridine derivatives, including enhanced safety, improved reproducibility, faster reaction times, and straightforward scalability. syrris.com
Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. interchim.fr This technology is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. For instance, the synthesis of pyrazole (B372694) derivatives, a related heterocyclic system, saw reaction times decrease from hours in batch to mere minutes in flow, with comparable or improved yields. acs.orgmdpi.com
Interactive Table: Comparison of Batch vs. Flow Synthesis for Heterocycles This table illustrates the typical improvements seen when converting a batch synthesis to a continuous flow process for a pyrazole ester, analogous to potential optimizations for pyridine synthesis. acs.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 2 hours | 22 minutes |
| Temperature | 140 °C (Microwave) | 115 °C |
| Yield | 70% | 74% |
| Solvent | DMF | Ethanol |
The integration of flow reactors with automated platforms and artificial intelligence (AI) represents the next frontier. syrris.com These "closed-loop" systems can autonomously perform a reaction, analyze the outcome in real-time using integrated analytical techniques (like NMR or MS), and then use an AI algorithm to decide the next set of experimental conditions to achieve a specific goal, such as yield optimization or impurity minimization. syrris.com This automated approach dramatically accelerates the generation of compound libraries for screening and the optimization of synthetic routes for lead compounds. syrris.com
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-Bromo-6-fluoro-3-nitropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and nitration of pyridine derivatives. For example, bromination at the 2-position can be achieved using PBr₃ or HBr in the presence of a catalyst, while nitration at the 3-position often employs mixed acid (HNO₃/H₂SO₄). Critical parameters include:
- Temperature : Nitration reactions are exothermic and require strict temperature control (0–5°C) to avoid byproducts .
- Catalysts : Nickel-based catalysts (e.g., NiCl₂) improve halogenation efficiency, as seen in analogous pyridine syntheses .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential due to the compound’s sensitivity to decomposition. Reported yields range from 45–65%, depending on stoichiometry and quenching protocols.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- FTIR/Raman : Identify functional groups via C-Br (550–600 cm⁻¹), C-F (1100–1200 cm⁻¹), and nitro (1520–1370 cm⁻¹) stretches. Conformational analysis using B3LYP/6-311++G** calculations aligns experimental and theoretical spectra .
- NMR : ¹H NMR shows aromatic protons as doublets (δ 8.2–8.5 ppm for H-4 and H-5), while ¹⁹F NMR reveals a singlet near δ -110 ppm for the 6-fluoro substituent.
- MS : ESI-MS typically displays [M+H]⁺ at m/z 235 (isotopic pattern confirms Br/F presence).
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution (SNAr) reactions?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections (e.g., Becke’s 1993 method) accurately model transition states and charge distribution. Key steps:
- Geometry Optimization : Use 6-311++G** basis sets to minimize energy.
- Reactivity Analysis : Fukui indices highlight electrophilic sites (C-2 bromine and C-3 nitro groups). Studies on analogous compounds show activation energies of ~25 kcal/mol for SNAr at C-2 .
- Solvent Effects : PCM models (acetonitrile) indicate a 10% rate increase compared to gas-phase calculations.
Q. How can contradictory data on halogenated pyridine derivatives’ stability be resolved?
- Methodological Answer : Contradictions in thermal stability or decomposition pathways often arise from impurities or measurement techniques. Strategies include:
- DSC/TGA : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, while TGA shows 95% mass loss by 220°C. Compare with literature values (e.g., 2-chloro-6-fluoropyridine decomposes at 160°C ).
- Cross-Validation : Use multiple spectroscopic methods (e.g., XRD for crystallinity, HPLC for purity) to confirm structural integrity. For example, conflicting melting points (mp) can arise from polymorphic forms; single-crystal XRD resolves such ambiguities .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Classification : Classified as explosive (H200), flammable (H220), and toxic to aquatic life (H400) .
- PPE : Use nitrile gloves, flame-resistant lab coats, and safety goggles.
- Storage : Store in airtight containers at 0–6°C, away from oxidizers and heat sources.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels.
Key Research Challenges
- Stereoelectronic Effects : The electron-withdrawing nitro and halogen groups reduce aromaticity, complicating regioselective functionalization.
- Scale-Up Risks : Exothermic nitration requires precise adiabatic calorimetry to prevent thermal runaway in large batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
